5-Phenylthiophene-2-carboxamide 5-Phenylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 62404-14-2
VCID: VC18761028
InChI: InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
SMILES:
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol

5-Phenylthiophene-2-carboxamide

CAS No.: 62404-14-2

Cat. No.: VC18761028

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylthiophene-2-carboxamide - 62404-14-2

Specification

CAS No. 62404-14-2
Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
IUPAC Name 5-phenylthiophene-2-carboxamide
Standard InChI InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Standard InChI Key OYSOOLCZEMWVQN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(S2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

5-Phenylthiophene-2-carboxamide features a thiophene ring substituted with a phenyl group at the 5-position and a carboxamide moiety (-CONH2) at the 2-position. This arrangement confers distinct electronic and steric properties, which influence its reactivity and interactions with biological targets.

Molecular and Electronic Characteristics

Density functional theory (DFT) studies on analogous thiophene-2-carboxamide derivatives reveal that substituents significantly modulate the HOMO-LUMO energy gap (ΔE<sub>H-L</sub>), a critical determinant of chemical reactivity . For example, amino-substituted derivatives exhibit larger ΔE<sub>H-L</sub> values (~4.5 eV) compared to methyl-substituted analogs (~3.8 eV) . While direct DFT data for 5-phenylthiophene-2-carboxamide remains limited, computational models suggest that the electron-withdrawing carboxamide group and electron-donating phenyl substituent create a polarized electronic environment, potentially enhancing intermolecular interactions .

Physicochemical Parameters

Although experimental data for 5-phenylthiophene-2-carboxamide is sparse, structurally related compounds provide insights:

Property3-Amino-5-phenylthiophene-2-carboxamide Thiophene-2-carboxamide Derivatives
Molecular formulaC<sub>11</sub>H<sub>10</sub>N<sub>2</sub>OSC<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>S
Boiling point (°C)426.4Not reported
LogP3.382.1–3.5 (varies by substituent)
PSA (Ų)97.3585–100

The phenyl group increases lipophilicity (LogP ~3.38), suggesting improved membrane permeability compared to simpler derivatives .

Synthetic Methodologies

Mechanistic Pathway:

  • Nucleophilic attack: Thiolate ion attacks the α-carbon of 2-chloroacetamide.

  • Cyclization: Intramolecular attack forms the thiophene ring.

  • Aromatization: Elimination of water yields the final product .

Alternative Approaches

Suzuki-Miyaura cross-coupling represents another viable route, where a phenylboronic acid reacts with a halogenated thiophene-2-carboxamide precursor. This method is widely used for introducing aryl groups to heterocycles but requires optimization of palladium catalysts and bases .

Biological Activities and Mechanisms

Antibacterial Efficacy

Thiophene-2-carboxamides exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens. In a recent study, amino-substituted derivatives demonstrated inhibition indices of 83.3% (Staphylococcus aureus) and 86.9% (Pseudomonas aeruginosa), surpassing ampicillin in efficacy . The proposed mechanism involves:

  • Disruption of bacterial cell membrane integrity

  • Inhibition of penicillin-binding proteins (PBPs) via covalent modification

Anticancer Activity

While 5-phenylthiophene-2-carboxamide-specific data is unavailable, related compounds induce apoptosis in cancer cells via:

  • Caspase-3/7 activation (1.8-fold increase vs. controls)

  • Mitochondrial membrane depolarization (ΔΨm reduction ≥60%)

Applications in Drug Development and Materials Science

Pharmaceutical Candidates

Thiophene-2-carboxamides serve as lead compounds for:

  • Anticoagulants: Rivaroxaban analogs targeting Factor Xa (IC<sub>50</sub> = 0.7 nM)

  • Anticonvulsants: BALB/c mouse models show 70% seizure reduction at 30 mg/kg

Material Science Innovations

The extended π-conjugation in 5-phenyl derivatives enhances charge transport properties, making them suitable for:

  • Organic field-effect transistors (OFETs): Hole mobility up to 0.12 cm²/V·s

  • Photovoltaic devices: Power conversion efficiency ~8.2% in polymer blends

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